

# Application Notes and Protocols for the Sensory Evaluation of Allyl Octanoate

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## Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829

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## Introduction

**Allyl octanoate** (also known as allyl caprylate) is an ester recognized for its potent fruity, pineapple-like aroma with sweet and waxy nuances.<sup>[1][2][3]</sup> It is a key ingredient in the flavor and fragrance industry, utilized to impart tropical and fruity notes to a variety of products, including beverages, confectionery, baked goods, and personal care items.<sup>[3]</sup> Accurate and standardized sensory evaluation of **allyl octanoate** is crucial for quality control, product development, and regulatory compliance. These application notes provide detailed protocols for various sensory evaluation techniques applicable to **allyl octanoate**, enabling researchers and professionals to obtain reliable and reproducible sensory data.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **allyl octanoate** is provided in the table below. This information is essential for sample preparation and handling during sensory evaluation.

Property	Value	Reference
Synonyms	Allyl caprylate, 2-Propenyl octanoate	[4]
CAS Number	4230-97-1	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[1][4]
Molecular Weight	184.28 g/mol	[3]
Appearance	Colorless to pale yellow oily liquid	[4]
Odor Profile	Fruity, pineapple, sweet, waxy, fatty	[1][2]
Taste Profile	Fatty, fruity, pineapple, tropical at 10 ppm	[2]
Boiling Point	87-88 °C at 5.50 mm Hg	[4]
Solubility	Insoluble in water; soluble in ethanol and fixed oils	[4]

## Quantitative Sensory Data

Publicly available quantitative sensory data for **allyl octanoate** is limited. The following table summarizes the known values and provides a template for presenting data that can be generated using the protocols described in this document.

Sensory Parameter	Value/Range	Method	Reference/Notes
Taste Detection Threshold in Water	10 ppm	Not specified	[2]
Odor Detection Threshold in Water	Data not available	ASTM E679-19	To be determined
Odor Detection Threshold in Air	Data not available	ASTM E544-18	To be determined
Aroma Intensity (Fruity)	Example: 6.5 (on a 0-10 scale)	Quantitative Descriptive Analysis	To be determined at a specified concentration
Aroma Intensity (Pineapple)	Example: 7.2 (on a 0-10 scale)	Quantitative Descriptive Analysis	To be determined at a specified concentration
Aroma Intensity (Sweet)	Example: 5.8 (on a 0-10 scale)	Quantitative Descriptive Analysis	To be determined at a specified concentration
Aroma Intensity (Waxy)	Example: 3.1 (on a 0-10 scale)	Quantitative Descriptive Analysis	To be determined at a specified concentration
Consumer Acceptance (Overall Liking)	Example: 7.8 (on a 9-point hedonic scale)	Consumer Preference Test	To be determined for a specific product application
FEMA GRAS Usage Levels	Baked Goods: up to 4.0 ppm; Non-alcoholic beverages: up to 1.7 ppm	FEMA	[2]

## Experimental Protocols

Detailed methodologies for key sensory evaluation techniques are provided below. These protocols are designed to be adapted for the specific research questions related to **allyl octanoate**.

## Protocol 1: Determination of Odor Detection Threshold (ASTM E679-19, Ascending Forced-Choice Method)

Objective: To determine the lowest concentration of **allyl octanoate** that is detectable by a sensory panel.

Materials:

- **Allyl octanoate** (high purity)
- Odor-free water or air for dilution
- Glass sniffing bottles with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Sensory panel of at least 15 screened and trained assessors
- Sensory evaluation software or data sheets

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **allyl octanoate** in a suitable solvent (e.g., ethanol) if working with aqueous solutions. For air thresholds, a dynamic olfactometer is required.
- **Dilution Series:** Prepare a series of dilutions of the stock solution in odor-free water, typically in base-10 or base-3 steps. The range of concentrations should bracket the expected threshold.
- **Sample Presentation (Triangle Test):** For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one containing the **allyl octanoate** dilution. The order of presentation should be randomized for each panelist.
- **Evaluation:** Panelists are instructed to sniff each sample from left to right and identify the "odd" or different sample.

- **Data Analysis:** The number of correct identifications at each concentration is recorded. The group threshold is calculated as the geometric mean of the individual thresholds. The individual threshold is the concentration at which the panelist's response is statistically greater than chance (typically  $p < 0.05$ ).

## Protocol 2: Descriptive Analysis for Flavor/Aroma Profiling

Objective: To identify and quantify the key sensory attributes of **allyl octanoate**.

Materials:

- **Allyl octanoate** at a predetermined concentration in a neutral base (e.g., water, oil, or air).
- Reference standards for aroma attributes (e.g., fresh pineapple, canned pineapple syrup, beeswax for waxy notes).
- A trained descriptive analysis panel (8-12 panelists).
- Sensory booths with controlled lighting and ventilation.
- Data collection software with unstructured or structured line scales (e.g., 15-cm).

Procedure:

- **Lexicon Development:** In initial sessions, panelists are presented with the **allyl octanoate** sample and work together to generate a list of descriptive terms for its aroma and flavor. The panel leader facilitates this process to ensure the terms are precise and non-hedonic.
- **Reference Standardization:** The panel agrees upon and is trained on reference standards for each attribute to anchor the intensity ratings.
- **Intensity Rating:** In subsequent sessions, panelists individually evaluate the **allyl octanoate** sample and rate the intensity of each attribute on a line scale. Samples should be presented in a randomized order with appropriate palate cleansers (e.g., unsalted crackers and water).

- **Data Analysis:** The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis (e.g., Principal Component Analysis) can be used to analyze the data and create a sensory profile, often visualized as a spider plot.

## Protocol 3: Consumer Preference Testing (Paired Comparison or Hedonic Scaling)

**Objective:** To determine consumer liking and preference for products containing **allyl octanoate**.

**Materials:**

- Two or more product prototypes (e.g., beverages, candies) with and without, or with varying levels of, **allyl octanoate**.
- A consumer panel representing the target demographic (typically >50 participants).
- A suitable testing environment (e.g., sensory lab, central location test facility).
- Ballots or software for data collection (e.g., 9-point hedonic scale).

**Procedure:**

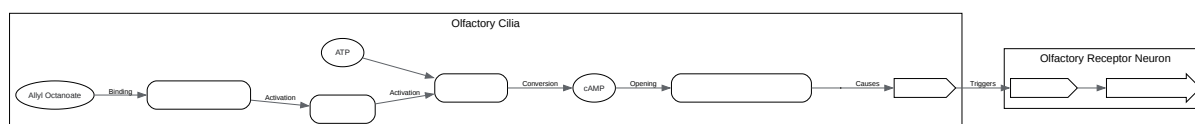
- **Sample Preparation:** Prepare product samples under controlled conditions to ensure consistency. Samples should be coded with random three-digit numbers.
- **Test Design:**
  - **Paired Comparison:** Present two samples simultaneously and ask consumers to indicate which one they prefer.
  - **Hedonic Scaling:** Present samples one at a time and ask consumers to rate their overall liking, as well as liking of specific attributes (e.g., aroma, flavor, aftertaste) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
- **Evaluation:** The order of sample presentation should be randomized and balanced across participants.

- **Data Analysis:** For paired comparison, a chi-square test can determine if a statistically significant preference exists. For hedonic scaling, analysis of variance (ANOVA) can be used to identify significant differences in liking scores between samples.

## Signaling Pathways and Experimental Workflows

### Olfactory Transduction Pathway for Esters

The perception of **allyl octanoate**'s fruity and pineapple aroma begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity. The following diagram illustrates the general signal transduction cascade that follows.

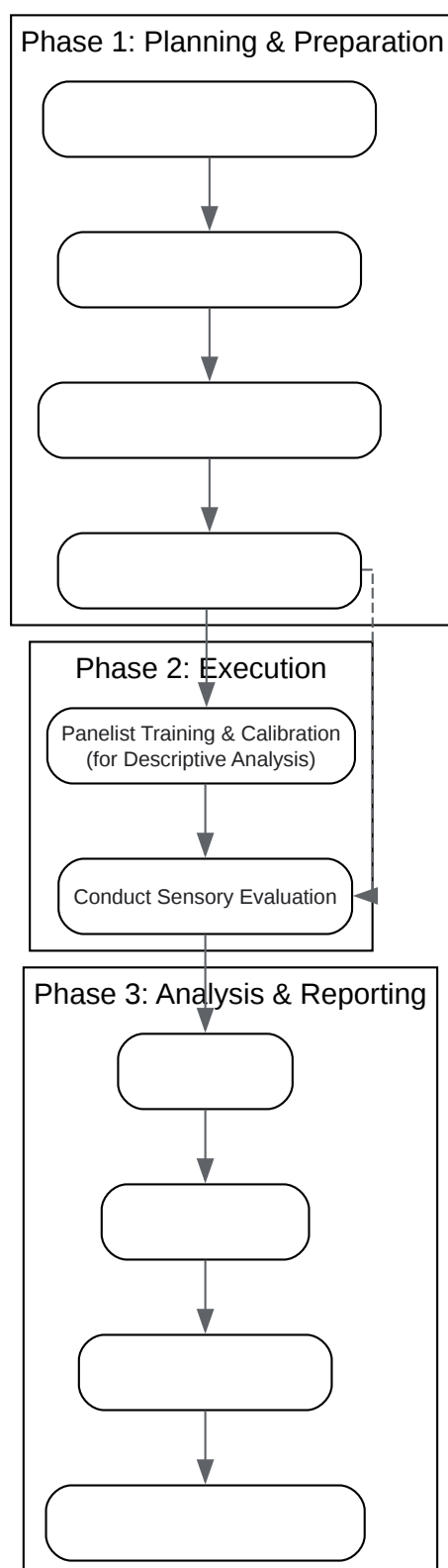


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Caption: General olfactory signal transduction pathway.

## Experimental Workflow for Sensory Evaluation

The following diagram outlines a typical workflow for conducting a comprehensive sensory evaluation of a flavor and fragrance ingredient like **allyl octanoate**.



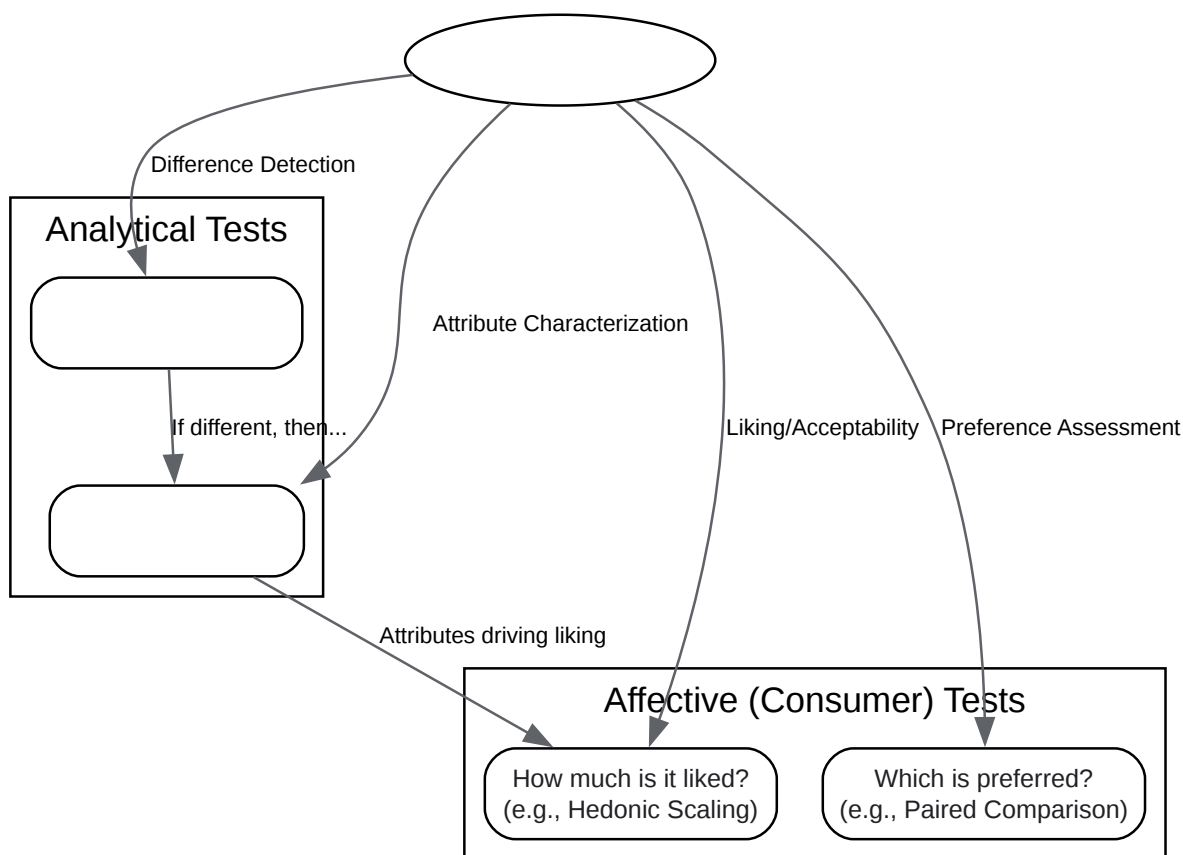
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Caption: A typical sensory evaluation workflow.



## Logical Relationship of Sensory Tests

Different sensory tests answer different types of questions. The choice of test depends on the research objective.



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Caption: Logical relationships between sensory tests.

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